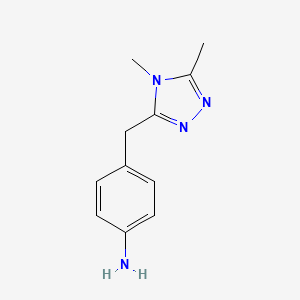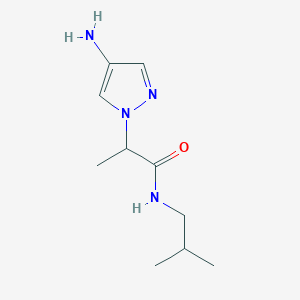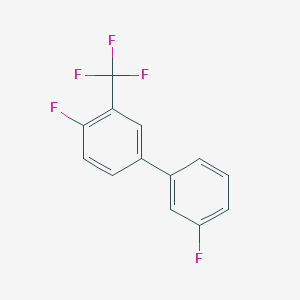
4,3'-Difluoro-3-(trifluoromethyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,3’-Difluoro-3-(trifluoromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the biphenyl structure. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Direct Fluorination: This method involves the direct introduction of fluorine atoms into the biphenyl structure using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl often relies on scalable and cost-effective methods such as the Suzuki-Miyaura coupling due to its efficiency and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4,3’-Difluoro-3-(trifluoromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms and a trifluoromethyl group makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, and the reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can lead to the formation of substituted biphenyl derivatives .
Scientific Research Applications
4,3’-Difluoro-3-(trifluoromethyl)biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of fluorine-containing compounds’ effects on biological systems.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4,3’-Difluoro-3-(trifluoromethyl)biphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity to specific targets, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl: This compound has similar structural features but with additional fluorine and trifluoromethyl groups.
2,2’-Difluoro-3,3’-bis(trifluoromethyl)biphenyl: Another similar compound with different substitution patterns.
Uniqueness
4,3’-Difluoro-3-(trifluoromethyl)biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H7F5 |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
1-fluoro-4-(3-fluorophenyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7F5/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16,17)18/h1-7H |
InChI Key |
XNZIDFBJXCWOSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


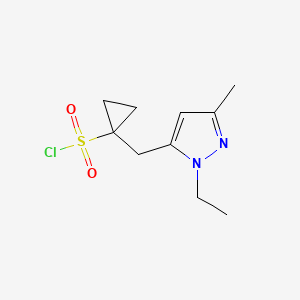

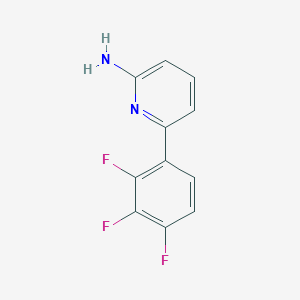
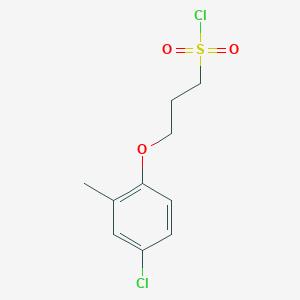
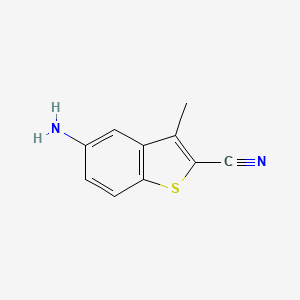
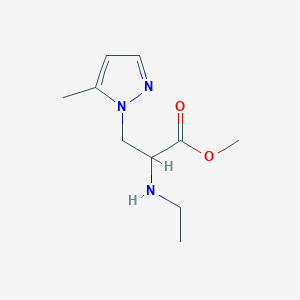
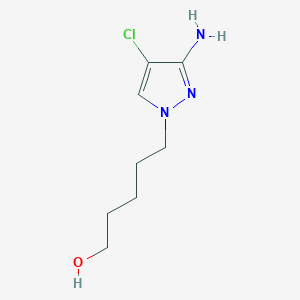
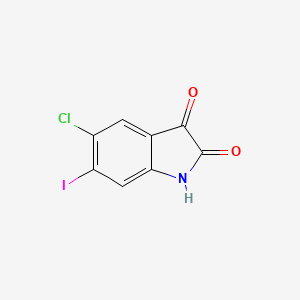
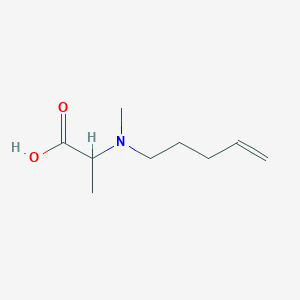
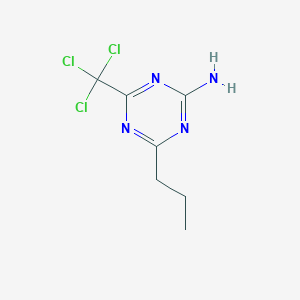
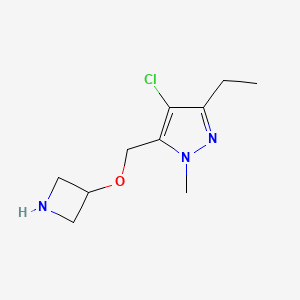
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
